molecular formula C19H16ClN3O4 B2679811 Methyl 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899972-11-3

Methyl 1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B2679811
CAS RN: 899972-11-3
M. Wt: 385.8
InChI Key: HLPVAKRLLIGAGV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, an ester, and a naphthyridine ring system . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocyclic compound . The presence of the amine and ester functional groups also adds to the complexity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. This compound’s properties would be influenced by its functional groups and the naphthyridine ring system .

Scientific Research Applications

Antibacterial Agents

Naphthyridine derivatives have been synthesized and evaluated for their antibacterial activities. For example, studies on pyridonecarboxylic acids as antibacterial agents reveal the synthesis of various analogues with significant in vitro and in vivo antibacterial properties, indicating their potential as therapeutic agents against bacterial infections (Egawa et al., 1984). Another research focused on fluoronaphthyridines, highlighting the synthesis and structure-activity relationships of compounds with improved antibacterial activities (Bouzard et al., 1992).

Protein Tyrosine Kinase Inhibitors

Naphthyridine derivatives have been identified as selective inhibitors of protein tyrosine kinases, offering potential therapeutic applications in cancer treatment and other diseases associated with tyrosine kinase activity. A study on the synthesis and structure-activity relationships of naphthyridinones as pp60c-src inhibitors showcases the potential of these compounds in targeted therapies (Thompson et al., 2000).

Organic Synthesis and Chemical Studies

Naphthyridine compounds serve as key intermediates and tools in organic synthesis, enabling the development of various chemical entities. For instance, a convenient synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives was developed, highlighting the versatility of naphthyridine scaffolds in chemical synthesis (Kobayashi et al., 2009).

Antimicrobial Agents

Synthesis of novel 1,8-naphthyridine derivatives has been explored for potential antimicrobial applications. Research into the development of these compounds suggests their effectiveness against various pathogenic bacteria and fungi, indicating their role in addressing antimicrobial resistance (Karabasanagouda & Adhikari, 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

properties

IUPAC Name

methyl 1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-11-7-8-12-17(25)13(19(26)27-2)9-23(18(12)21-11)10-16(24)22-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPVAKRLLIGAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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